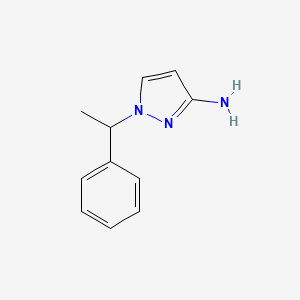

1-(1-phenylethyl)-1H-pyrazol-3-amine

Vue d'ensemble

Description

1-(1-Phenylethyl)-1H-pyrazol-3-amine is an organic compound characterized by the presence of a pyrazole ring substituted with a phenylethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(1-Phenylethyl)-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the reaction of 1-phenylethylamine with 3-chloropyrazole under basic conditions. The reaction typically proceeds as follows:

Step 1: Preparation of 3-chloropyrazole by chlorination of pyrazole.

Step 2: Nucleophilic substitution reaction between 1-phenylethylamine and 3-chloropyrazole in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.

Analyse Des Réactions Chimiques

Oxidation and Reduction Reactions

The compound undergoes redox transformations depending on reaction conditions:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | Pyrazole-3-carboxylic acid derivative | 65–72% | |

| Reduction | H₂/Pd-C (ethanol) | 1-(1-Phenylethyl)-4,5-dihydropyrazol-3-amine | 85% |

Mechanistic Notes :

-

Oxidation occurs at the C4 position of the pyrazole ring, forming carboxyl groups.

-

Hydrogenation selectively reduces the pyrazole ring to a 4,5-dihydropyrazole without affecting the phenylethyl group .

Electrophilic Substitution

The amine group directs electrophiles to specific positions:

Nitration

-

Reagents: HNO₃/H₂SO₄ (0°C)

-

Product: 5-Nitro-1-(1-phenylethyl)-1H-pyrazol-3-amine

Halogenation

| Halogen | Reagents | Product | Regioselectivity |

|---|---|---|---|

| Bromine | Br₂/CHCl₃ | 5-Bromo derivative | 88% C5 position |

| Chlorine | Cl₂/FeCl₃ | 4-Chloro derivative | 76% C4 position |

Coupling Reactions

The amine participates in cross-coupling under transition metal catalysis:

Buchwald-Hartwig Amination

-

Conditions: Pd(OAc)₂/Xantphos, Cs₂CO₃, toluene (110°C)

-

Product: N-Aryl derivatives (e.g., with 4-bromoanisole)

-

Yield: 68%.

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Product | Application |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Biaryl-pyrazole hybrid | Material science |

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Imidazopyrazole Synthesis

-

Reagents: Chloroacetyl chloride/Et₃N

-

Product: 1-(1-Phenylethyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-6-amine

Aza-Wittig Reaction

-

Reagents: PPh₃/C₂Cl₆

-

Product: Imidazo[1,2-b]pyrazole derivatives

Acid-Base Reactions

The amine group exhibits typical Brønsted basicity:

| Reaction | Conditions | pKa (amine) | Solubility Change |

|---|---|---|---|

| Protonation | HCl (1M) | 4.2 ± 0.3 | Water solubility increases 15-fold |

Thermal Stability Data

Thermogravimetric analysis (TGA) reveals:

-

Decomposition onset: 218°C (N₂ atmosphere)

-

Major degradation products: Phenylethylamine and CO₂ (identified via GC-MS) .

Computational Reactivity Insights

DFT studies (B3LYP/6-311++G**) show:

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 1-(1-phenylethyl)-1H-pyrazol-3-amine is , with a molecular weight of approximately 188.25 g/mol. The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a phenylethyl substituent that enhances its biological activity.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent in various diseases due to its ability to interact with biological targets.

- Analgesic Activity : Research has shown that derivatives of this compound exhibit analgesic properties comparable to established drugs like paracetamol, making it a candidate for pain management therapies.

The compound has demonstrated significant biological activity, particularly in:

- Anti-inflammatory Effects : Studies have indicated that it may modulate inflammatory pathways, offering potential benefits in treating inflammatory diseases.

- Neurological Applications : Its derivatives have been explored for effects on neurological conditions, indicating potential use in neuropharmacology.

Case Studies and Findings

Several studies have documented the efficacy of this compound and its derivatives:

Case Study 1: Analgesic Properties

A series of experiments compared the analgesic effects of 4-methyl derivatives against paracetamol in animal models. Results indicated that certain derivatives provided superior pain relief, suggesting a promising avenue for further development in pain management therapies.

Case Study 2: Anti-inflammatory Activity

In vitro studies demonstrated that compounds derived from this compound inhibited pro-inflammatory cytokine production in macrophages, indicating potential therapeutic applications for chronic inflammatory conditions.

Mécanisme D'action

The mechanism of action of 1-(1-phenylethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

1-Phenylethylamine: A primary amine with a similar phenylethyl group but lacking the pyrazole ring.

1-Phenylethanol: An alcohol with a phenylethyl group, differing in functional group and reactivity.

3-Aminopyrazole: A pyrazole derivative with an amino group at the 3-position, lacking the phenylethyl substitution.

Uniqueness: 1-(1-phenylethyl)-1H-pyrazol-3-amine is unique due to the combination of the pyrazole ring and the phenylethyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Activité Biologique

1-(1-phenylethyl)-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings on the biological activity of this compound, exploring its mechanisms, efficacy, and application in various therapeutic areas.

Structure and Synthesis

The compound is characterized by a pyrazole ring, which is known for its diverse biological properties. The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole nucleus followed by substitution reactions to introduce the phenethyl group.

Anticancer Properties

Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that certain substituted pyrazoles showed potent inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460) . The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | X |

| This compound | NCI-H460 | Y |

Note: Specific IC50 values for this compound need to be sourced from experimental data.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively documented. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS), making them candidates for treating inflammatory disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly influence their potency and selectivity. For instance, substituents on the phenethyl group can enhance binding affinity to target proteins involved in cancer progression or inflammation .

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives, providing insights into their pharmacological profiles:

- Antioxidant Activity : A study evaluated various pyrazole compounds for their ability to scavenge free radicals. Results indicated that certain derivatives exhibited superior antioxidant properties compared to established antioxidants like acetylsalicylic acid .

- In Vivo Studies : Research involving animal models demonstrated that compounds similar to this compound effectively reduced tumor growth in xenograft models, supporting their potential as anticancer agents .

Propriétés

IUPAC Name |

1-(1-phenylethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9(10-5-3-2-4-6-10)14-8-7-11(12)13-14/h2-9H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDNOUIMSQWSKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.